(S)-b-Amino-4-bromobenzenepropanol
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Overview
Description
(S)-β-Amino-4-bromobenzenepropanol is an organic compound that features a bromine atom attached to a benzene ring, an amino group, and a hydroxyl group on a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-β-Amino-4-bromobenzenepropanol typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution, where an appropriate amine reacts with the brominated benzene derivative.
Reduction: The reduction of the intermediate compound to introduce the hydroxyl group can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the production of (S)-β-Amino-4-bromobenzenepropanol may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity.
Types of Reactions:
Oxidation: (S)-β-Amino-4-bromobenzenepropanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated or de-hydroxylated product.
Substitution: Formation of azide-substituted derivatives.
Scientific Research Applications
(S)-β-Amino-4-bromobenzenepropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-β-Amino-4-bromobenzenepropanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence enzyme activity and receptor binding, affecting various biochemical pathways.
Comparison with Similar Compounds
®-β-Amino-4-bromobenzenepropanol: The enantiomer of (S)-β-Amino-4-bromobenzenepropanol, differing in the spatial arrangement of atoms.
β-Amino-4-chlorobenzenepropanol: Similar structure but with a chlorine atom instead of bromine.
β-Amino-4-fluorobenzenepropanol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (S)-β-Amino-4-bromobenzenepropanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can lead to distinct biological and chemical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQXFYHTBMZHQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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